6-Bromo-3-iodo-1H-indazole-4-carboxylic acid
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Overview
Description
6-Bromo-3-iodo-1H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound, with its unique bromine and iodine substitutions, is of particular interest in medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anticancer, antiangiogenic, and antioxidant activities . They have shown inhibitory activity on the viability of various human cancer cell lines .
Mode of Action
Related compounds have been found to inhibit proangiogenic cytokines associated with tumor development . These cytokines include TNFα, VEGF, EGF, IGF1, TGFb, and leptin . The inhibition of these cytokines can lead to a decrease in angiogenesis, which is a critical process for tumor growth and metastasis.
Biochemical Pathways
Related compounds have been found to exhibit antioxidant activities, suggesting they may interact with oxidative stress pathways . They have shown significant hydroxyl (OH), superoxide radical (SOR), and 2,2-diphenyl-1-picryl hydrazine (DPPH) radical scavenging activities .
Result of Action
Related compounds have been found to hinder the viability of various human cancer cell lines . They have shown higher inhibitory activity on the viability of certain liver cancer cells when compared with the standard methotrexate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-1H-indazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of indazole derivatives. The reaction conditions often include the use of bromine and iodine reagents under controlled temperatures and solvents to ensure selective halogenation at the desired positions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodo-1H-indazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
6-Bromo-3-iodo-1H-indazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly in cancer research due to its ability to inhibit specific enzymes and pathways involved in tumor growth.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the development of new materials and pharmaceuticals.
Biological Studies: Researchers use this compound to study the biological activity of indazole derivatives, including their antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-indazole-4-carboxaldehyde: This compound is similar in structure but lacks the iodine substitution, which can affect its reactivity and biological activity.
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Another related compound with a cyclopentyl group instead of an iodine atom, used in anticancer research.
Uniqueness
6-Bromo-3-iodo-1H-indazole-4-carboxylic acid is unique due to its dual halogen substitutions, which provide distinct reactivity patterns and biological activities compared to other indazole derivatives. This makes it a valuable compound for developing new therapeutic agents and studying the effects of halogenation on indazole chemistry .
Properties
IUPAC Name |
6-bromo-3-iodo-2H-indazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrIN2O2/c9-3-1-4(8(13)14)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUJAALZKMKCAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrIN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646400 |
Source
|
Record name | 6-Bromo-3-iodo-2H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885523-77-3 |
Source
|
Record name | 6-Bromo-3-iodo-2H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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